molecular formula C14H14N6O2S2 B11480612 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11480612
M. Wt: 362.4 g/mol
InChI Key: VWBMEFHNZXHLTH-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized by reacting a thioamide with an α-haloketone.

    Coupling of the Rings: The triazole and thiazole rings are then coupled through a sulfanyl linkage, often using a thiol reagent.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the amino group on the triazole ring or the methoxy group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A simpler triazole derivative known for its use as an enzyme inhibitor and herbicide.

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with applications in materials science and medicinal chemistry.

    4-(4-Methoxyphenyl)-1,3-thiazole:

Uniqueness

What sets 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide apart is its combination of both triazole and thiazole rings, along with the acetamide group. This unique structure provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.

Properties

Molecular Formula

C14H14N6O2S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C14H14N6O2S2/c1-22-9-4-2-8(3-5-9)10-6-23-13(16-10)17-11(21)7-24-14-18-12(15)19-20-14/h2-6H,7H2,1H3,(H,16,17,21)(H3,15,18,19,20)

InChI Key

VWBMEFHNZXHLTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NNC(=N3)N

Origin of Product

United States

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